molecular formula C20H26N4O3 B12234150 3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine

Cat. No.: B12234150
M. Wt: 370.4 g/mol
InChI Key: TWSHYDMMBFECTH-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a pyrrolidinyl moiety, which is further connected to a cyclopropyl-oxazole structure. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of appropriate hydrazine derivatives with diketones under acidic conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methoxy Group: The methoxy group is introduced through nucleophilic substitution reactions, often using methanol and a base like sodium hydride.

    Formation of the Pyrrolidinyl Moiety: The pyrrolidinyl group is synthesized through cyclization reactions involving amines and haloalkanes.

    Incorporation of the Cyclopropyl-oxazole Structure: The cyclopropyl-oxazole moiety is formed through cyclization reactions involving appropriate precursors like cyclopropylamines and oxalyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine ring and other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and alcohols, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe to study biological pathways and interactions due to its unique structural features.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Tert-butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine
  • Tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate
  • Tert-butyl (3-cyclopropyl-1,2,4-oxadiazol-5-yl)methylcarbamate

Uniqueness

Compared to similar compounds, 3-Tert-butyl-6-{[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields of research.

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

[3-[(6-tert-butylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone

InChI

InChI=1S/C20H26N4O3/c1-20(2,3)17-6-7-18(22-21-17)26-12-13-8-9-24(11-13)19(25)15-10-16(27-23-15)14-4-5-14/h6-7,10,13-14H,4-5,8-9,11-12H2,1-3H3

InChI Key

TWSHYDMMBFECTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(C2)C(=O)C3=NOC(=C3)C4CC4

Origin of Product

United States

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